molecular formula C10H8BrN3O B1467567 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1489751-99-6

1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467567
CAS No.: 1489751-99-6
M. Wt: 266.09 g/mol
InChI Key: JPWJRTAUZXBJRE-UHFFFAOYSA-N
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Description

1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrN3O and its molecular weight is 266.09 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the triazole class of heterocyclic compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer, antimicrobial, and enzyme inhibition properties.

  • Molecular Formula : C10H8BrN3O
  • Molecular Weight : 266.09 g/mol
  • CAS Number : 1492563-87-7

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.

  • Mechanism of Action : Triazoles can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, compounds exhibiting structural similarity have shown significant apoptosis-inducing activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

2. Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The biological evaluation of related triazole compounds indicates promising antibacterial and antifungal activities.

  • Study Findings : In vitro studies demonstrated that certain triazoles inhibited the growth of various bacterial strains and fungi. For example, a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

3. Enzyme Inhibition

Enzyme inhibition studies reveal that triazoles can act as inhibitors of cholinesterase enzymes, which are crucial for neurotransmission.

  • Kinetic Studies : Compounds similar to this compound demonstrated noncompetitive inhibition against acetylcholinesterase (AChE) and competitive inhibition against butyrylcholinesterase (BChE) . This suggests potential applications in treating neurodegenerative diseases where cholinesterase activity is dysregulated.

Case Study 1: Anticancer Evaluation

A study synthesized various triazole derivatives and evaluated their cytotoxic effects on human breast cancer cells. The results indicated that specific derivatives caused significant cell death and morphological changes at micromolar concentrations, suggesting their potential as anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of triazole compounds against clinical isolates of bacteria and fungi. The study found that a subset of these compounds exhibited strong antibacterial properties comparable to standard antibiotics .

Data Tables

Biological Activity Compound Effect Concentration (μM) Reference
AnticancerSimilar Triazole DerivativeInduces apoptosis in MDA-MB-231 cells1.0
AntimicrobialRelated Triazole CompoundInhibits Staphylococcus aureus12.5
Enzyme InhibitionSimilar TriazoleNoncompetitive AChE inhibitionNot specified

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c1-7-4-9(2-3-10(7)11)14-5-8(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWJRTAUZXBJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
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Reactant of Route 6
1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.